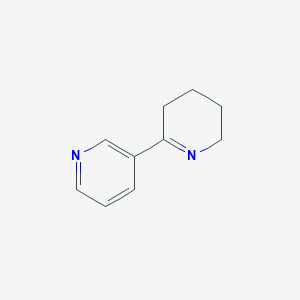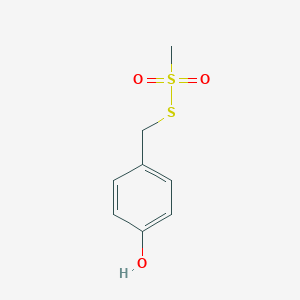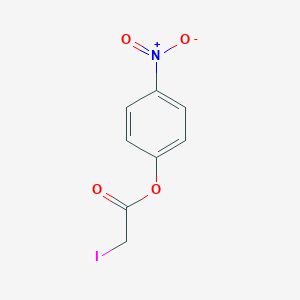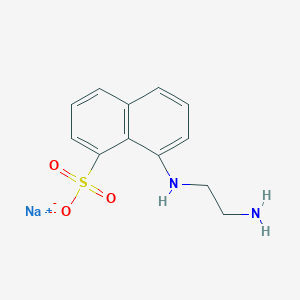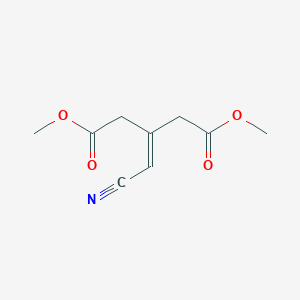
Dimethyl 3-(cyanomethylidene)pentanedioate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimethyl 3-(cyanomethylidene)pentanedioate involves several innovative methods. For instance, the compound has been synthesized through an unusual Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters, leading to intermediates that can further react to produce pyrimidine derivatives with biological activities (Berzosa et al., 2011).
Molecular Structure Analysis
Molecular structure analysis using spectroscopic techniques and quantum chemical calculations has revealed detailed insights into the compound's structure. For example, a study involving ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a related compound, demonstrated the effectiveness of DFT and QTAIM approaches in elucidating the molecular interactions and reactivity (Singh et al., 2013).
Chemical Reactions and Properties
Dimethyl 3-(cyanomethylidene)pentanedioate undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing complex molecules. The compound's ability to participate in cycloadditions, forming complex ring structures, is of particular interest for organic synthesis (Buryi et al., 2019).
Physical Properties Analysis
The physical properties of dimethyl 3-(cyanomethylidene)pentanedioate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. While specific studies on these properties are limited, related compounds have been extensively studied to understand their behavior under different conditions (Scott & Crowder, 1967).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the scope of applications for dimethyl 3-(cyanomethylidene)pentanedioate in organic synthesis and materials science. Investigations into its reactivity patterns, such as those involving cycloaddition reactions, provide valuable insights (Cafaggi et al., 1983).
Applications De Recherche Scientifique
Synthesis of Biological Active Compounds
Dimethyl 3-(cyanomethylidene)pentanedioate is utilized in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines with interesting biological activities. These compounds are synthesized through an unusual Michael addition followed by treatment with guanidine carbonate, showcasing the chemical's role in creating molecules with potential pharmacological benefits (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Catalyst in Chemical Reactions
It is also employed as a substrate in catalytic reactions, such as the dimerization of methyl acrylate to produce 2-methylene-pentanedioic acid dimethyl ester. This reaction demonstrates its utility in synthesizing complex molecules, offering a sustainable route to produce difunctional monomers for polymerizations with high yield and efficiency (Su, Mcleod, & Verkade, 2003).
Material Science Applications
In material science, dimethyl 3-(cyanomethylidene)pentanedioate's derivatives have been investigated for their extractive separation capabilities. For instance, studies on the reactive extraction of pentanedioic acid using different diluents have provided insights into optimizing the extraction processes for industrial applications, demonstrating the compound's relevance in developing new materials and separation techniques (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).
Environmental and Analytical Chemistry
Research into the identification and quantification of aerosol compounds has also involved derivatives of dimethyl 3-(cyanomethylidene)pentanedioate. These studies aim to understand the composition of secondary organic aerosol from natural hydrocarbons, contributing to our knowledge of atmospheric chemistry and environmental pollution (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).
Advanced Organic Synthesis
Furthermore, its use in the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids showcases the compound's role in green chemistry. This synthesis method highlights the potential for environmentally friendly processes in creating important intermediates for further chemical transformations (Xu Dan-qian, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 3-(cyanomethylidene)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNNIMWXQUULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292033 | |
| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(cyanomethylidene)pentanedioate | |
CAS RN |
1709-25-7 | |
| Record name | 1709-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

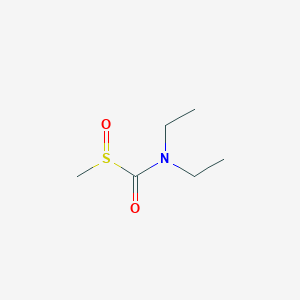

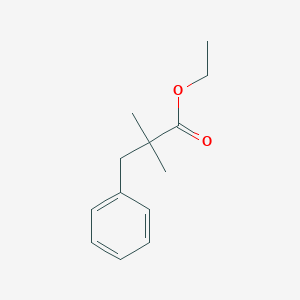
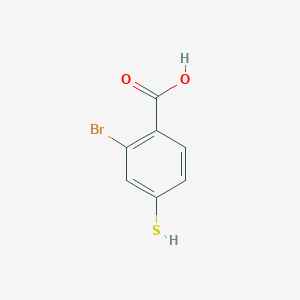
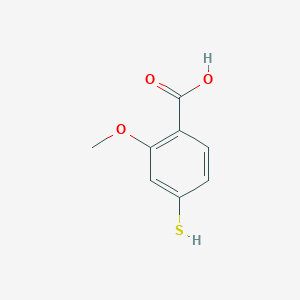

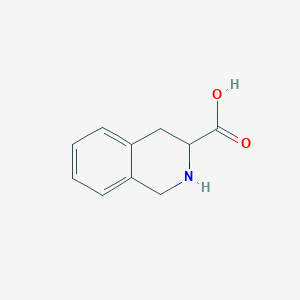
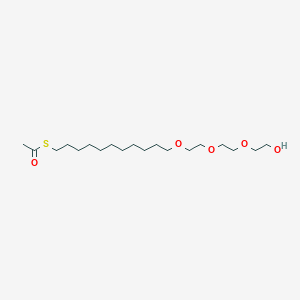
![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

